2-(5-amino-2-methylphenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-(5-amino-2-methylphenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-4-5-9(14)7-11(8)16-12(17)10-3-2-6-15(10)13(16)18/h4-5,7,10H,2-3,6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKFQFRCDURILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C(=O)C3CCCN3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Annulation and Cyclization Approaches
- Pyrrolo[1,2-a]imidazole derivatives are commonly synthesized via annulation reactions where an imidazole ring is formed onto a pyrrole or pyrrolidine precursor.
- Intramolecular cyclization of suitably functionalized acetamides or aminoethyl derivatives under dehydrating conditions (e.g., with POBr3 or POCl3) leads to halogen-substituted pyrroloimidazoles, which can be further elaborated by substitution or reduction.
- Microwave-assisted cyclization has been reported to improve yields and reduce reaction times for such ring closures.
Functionalization of Aromatic Substituents
- Aromatic amines such as the 5-amino-2-methylphenyl substituent can be introduced by coupling reactions or by starting from appropriately substituted anilines.
- Selective nitration followed by reduction or direct amination of methyl-substituted phenyl precursors is a common route to introduce amino groups at specific positions on the ring.
Reduction and Partial Hydrogenation
Multi-Component and One-Pot Reactions
- Multi-component reactions involving diamines, acetylenic esters, and other electrophiles have been employed to construct the pyrroloimidazole core in fewer steps, sometimes with moderate yields.
- One-pot cyclocondensation reactions of amino ketones or amino nitriles with pyrroline derivatives under reflux conditions in solvents like isopropanol have been reported for related heterocycles.
Specific Preparation Methodologies Relevant to 2-(5-amino-2-methylphenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Stepwise Synthesis via Pyrroloimidazolium Salt Intermediates
This approach allows for the controlled construction of the bicyclic core and attachment of the substituted phenyl group.
Cyclocondensation of Pyrroline Derivatives with Amino Ketones
Intramolecular Cyclization Using Phosphorus Oxyhalides
- Treatment of 2-(2-oxopyrrolidin-1-yl)-acetamide derivatives with POBr3 or POCl3 induces intramolecular cyclization to form 2-halosubstituted pyrroloimidazoles.
- Subsequent substitution or reduction steps can convert these intermediates into the desired tetrahydro-1H-pyrroloimidazole-1,3-dione framework.
Alternative Routes via Hydrazone Intermediates
- Hydrazone intermediates formed from pyrrolidine acrylates and diazonium salts can undergo base-induced cyclization to yield dihydro-pyrroloimidazole carboxylates, which are structurally related and can be modified towards the target compound.
Research Findings and Yields
- Microwave-assisted cyclization methods have improved yields up to 82% for key intermediates.
- Partial reduction with NaBH4 typically proceeds smoothly, affording tetrahydro derivatives in good yields (often >70%).
- Multi-component reactions and one-pot syntheses tend to have moderate yields (10–50%) but offer synthetic efficiency.
- Aromatic substitution steps depend heavily on the starting materials’ substitution pattern and require careful control to avoid side reactions.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Pyrroloimidazolium salt formation + NaBH4 reduction | α-Phenacyl bromides, MeCN, acetic anhydride, NaBH4 in DMF | 70–82% | High selectivity, well-established | Requires multiple steps |
| Cyclocondensation with amino ketones | 2-Methoxypyrroline, amino ketone hydrochlorides, reflux in i-PrOH | Moderate (not always reported) | Mild conditions | Limited substrate scope |
| Intramolecular cyclization with POBr3/POCl3 | 2-(2-Oxopyrrolidin-1-yl)-acetamide, POBr3/POCl3 | Up to 82% (microwave-assisted) | Efficient ring closure | Use of hazardous reagents |
| Multi-component one-pot synthesis | Diamines, acetylenic esters, copper catalysts | 10–50% | Synthetic efficiency | Lower yields, complex mixtures |
Concluding Remarks
The preparation of this compound is best approached through a combination of annulation, selective aromatic substitution, and controlled reduction steps. The most authoritative and reproducible methods involve the formation of pyrroloimidazolium intermediates followed by reduction, or cyclocondensation of pyrroline derivatives with amino ketones. Microwave-assisted cyclization and modern multi-component reactions offer promising alternatives, though yields and selectivity vary.
These methods are supported by comprehensive research literature, including detailed mechanistic studies and optimization of reaction conditions, providing a robust foundation for further synthetic development and application of this compound class.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-2-methylphenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures often demonstrate significant biological activities, including:
- Anticancer properties : Compounds in the pyrrolo[1,2-c]imidazole class have been studied for their ability to inhibit cancer cell proliferation.
- Antimicrobial effects : Some derivatives have shown promise against various bacterial and fungal strains.
- Neuroprotective effects : Certain analogs have been explored for their potential in treating neurodegenerative diseases.
Applications in Research
The compound's applications span various research domains:
Medicinal Chemistry
In medicinal chemistry, 2-(5-amino-2-methylphenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is being investigated for its potential as a lead compound in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for further modification to enhance efficacy and reduce toxicity.
Interaction Studies
Studies focusing on the binding affinities of this compound with various biological targets are crucial for understanding its mechanism of action. Techniques such as molecular docking and surface plasmon resonance (SPR) are commonly employed to evaluate these interactions.
Mechanism of Action
The mechanism of action of 2-(5-amino-2-methylphenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Key Structural Features :
- Core : Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (C₆H₈N₂O₂, MW 140.14 g/mol) .
- Substituent: 5-Amino-2-methylphenyl group (C₇H₈N), contributing to an estimated molecular formula of C₁₃H₁₆N₃O₂ (MW ~260.3 g/mol).
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impact
The pharmacological and physicochemical properties of pyrroloimidazolones are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Insights
Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluoro-3-(trifluoromethyl)phenyl substituent in Compound 28 introduces strong electron-withdrawing effects, likely improving metabolic stability but reducing aqueous solubility .
Polarity and Solubility: The 6-hydroxy derivative (CAS 67943-20-8) exhibits increased polarity due to the hydroxyl group, which may improve solubility in polar solvents but limit membrane permeability .
Synthetic Accessibility: Compound 28 was synthesized via Cu(II)-catalyzed coupling with a moderate yield (39%), highlighting challenges in introducing bulky aryl groups .
Biological Activity
2-(5-amino-2-methylphenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a heterocyclic compound notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 245.28 g/mol. Its structure features an amino group and a methyl group on the phenyl ring, which are significant for its biological interactions.
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit various biological activities:
- Antiviral Activity : Some pyrrolo[1,2-c]imidazole derivatives have shown promising antiviral properties. For instance, studies have identified several derivatives that inhibit viral replication in vitro, particularly against HIV and other RNA viruses .
- Antimicrobial Properties : The compound's structural analogs have demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their interaction with bacterial membranes .
- Antioxidant Activity : The antioxidant properties of related pyrroloimidazoles are attributed to the presence of hydroxyl and amino groups. These compounds can scavenge free radicals effectively .
The exact mechanism of action for this compound is not fully elucidated due to limited research. However, similar compounds have been shown to interact with various biological targets:
- Enzyme Inhibition : Many pyrrolo[1,2-c]imidazole derivatives act as enzyme inhibitors, particularly in pathways related to viral replication.
- Receptor Binding : Some studies suggest that these compounds may bind to specific receptors involved in cellular signaling pathways, influencing cellular responses .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-(3-Aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione | Structure | Antiviral | Different amino substitution position |
| 2-(3-Nitrophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione | Structure | Antimicrobial | Contains a nitro group instead of an amino group |
| Pyrroloquinoline derivatives | Structure | Broader spectrum of biological activities | Related heterocycles with diverse effects |
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral efficacy of pyrroloimidazoles against HIV, several derivatives showed IC50 values in the low micromolar range. The compound demonstrated significant inhibition of viral replication in cell cultures .
Case Study 2: Antimicrobial Testing
A recent study evaluated the antimicrobial properties of various pyrrolo[1,2-c]imidazole derivatives using disk diffusion methods. Results indicated that certain derivatives exhibited strong inhibitory zones against both Staphylococcus aureus and Escherichia coli .
Q & A
Q. Advanced Computational Guidance
- Reaction Path Search : Quantum chemical calculations (DFT, MP2) map energy barriers for key steps like ring closure. Software like Gaussian or ORCA identifies transition states and intermediates .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. For example, DMF stabilizes charged intermediates better than THF, accelerating cyclocondensation .
- Machine Learning (ML) : Train models on existing pyrroloimidazole synthesis data to predict optimal catalysts or solvents. ICReDD’s platform integrates ML with experimental feedback loops .
Validation : Cross-reference computational predictions with experimental Arrhenius plots to confirm activation energies .
How do substituents (e.g., oxadiazole groups) affect biological activity and physicochemical properties?
Q. Structure-Activity Relationship (SAR) Methodology
- Bioisosteric Replacement : Replace oxadiazole with thiadiazole or triazole groups to assess impact on target binding. For instance, oxadiazole’s electron-withdrawing nature enhances bacterial topoisomerase inhibition .
- Physicochemical Profiling : Measure logD (octanol/water), solubility (shake-flask method), and thermal stability (DSC/TGA). Oxadiazole derivatives exhibit higher logD (~2.5) than phenyl analogs, improving membrane penetration .
- Crystallography : X-ray structures of protein-ligand complexes (e.g., with E. coli DNA gyrase) reveal hydrogen-bonding interactions critical for activity .
Key Finding : 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} derivatives showed 4–8x higher activity against S. aureus compared to unsubstituted analogs .
What analytical techniques validate structural integrity and purity of the compound?
Q. Basic Quality Control Protocol
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., aromatic proton splitting patterns) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks and detects trace impurities (<0.1%) .
- X-ray Diffraction (XRD) : Resolve stereochemical ambiguities in the tetrahydroimidazole ring .
Advanced Application : Use LC-NMR for real-time monitoring of degradation products under stress conditions (e.g., pH 1–13) .
How can researchers address scalability challenges in multi-step syntheses?
Q. Advanced Process Engineering
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., POCl₃-mediated cyclization). A 2022 study achieved 85% yield at 100 g scale using microreactors .
- Membrane Separation : Nanofiltration membranes (MWCO 200–300 Da) isolate intermediates without chromatography, reducing solvent waste .
- Kinetic Modeling : Use MATLAB or Aspen Plus to simulate batch-to-continuous transitions and identify rate-limiting steps .
Case Study : A pilot-scale synthesis reduced reaction time by 40% via flow-optimized alkylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
